molecular formula C17H14N2O4S B1677831 Oxamflatin CAS No. 151720-43-3

Oxamflatin

Cat. No.: B1677831
CAS No.: 151720-43-3
M. Wt: 342.4 g/mol
InChI Key: QRPSQQUYPMFERG-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxamflatin is a novel antitumor compound known for its ability to inhibit mammalian histone deacetylase. It is chemically identified as (2E)-5-[3-(phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid. This compound has shown significant antiproliferative activity against various mouse and human tumor cell lines, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Oxamflatin is a potent inhibitor of mammalian histone deacetylases (HDACs), with an IC50 of 15.7nM . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function of HDACs is crucial in the regulation of gene expression .

Mode of Action

This compound acts as a ligand for the enzyme active site metal ion . By inhibiting HDACs, this compound causes an accumulation of acetylated histone species, leading to changes in the expression pattern of genes regulating cell morphology and the cell cycle . This results in a more relaxed DNA conformation, which can affect gene expression and subsequently influence cell function .

Biochemical Pathways

Pharmacokinetics

Similar compounds like oxaliplatin have a triphasic pharmacokinetic profile, characterized by a short initial distribution phase and a long terminal elimination phase . Oxaliplatin rapidly crosses the cellular membrane due to its lipophilicity

Result of Action

This compound has been shown to induce morphological changes and antiproliferative effects in various cancer cell lines . It can cause an elongated cell shape with filamentous protrusions and arrest the cell cycle at the G1 phase . Furthermore, this compound treatment can suppress the expression of the pro-apoptotic gene Bax and stimulate the expression of the anti-apoptotic gene Bcl-XL and the pluripotency-related genes OCT4 and SOX2 .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of certain enzymes or other molecules in the cell can affect how well this compound can bind to its target and exert its effects . .

Safety and Hazards

Oxamflatin is not known to have any OSHA hazards. It may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Oxamflatin has shown potential in improving the nuclear reprogramming and developmental potential of SCNT embryos . It has also been suggested that this compound may have anti-migratory and anti-invasive potential against cervical cancer cells, which should be further evaluated in future studies .

Biochemical Analysis

Biochemical Properties

Oxamflatin plays a crucial role in biochemical reactions by inhibiting HDACs, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors like JunD and fibronectin, enhancing their expression . It also affects the morphological reversion of transformed cell lines and inhibits the proliferation of tumor cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces the expression of E-cadherin, a protein crucial for cell-cell adhesion, in gastric cancer cells, thereby reducing cell viability and potentially preventing tumor metastasis . In bovine somatic cell nuclear transfer (SCNT) embryos, this compound improves nuclear reprogramming, increases inner cell mass, and reduces apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modifying the acetylation status of histones .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of HDACs, inhibiting their activity. This inhibition leads to the accumulation of acetylated histones, which in turn affects the expression of genes involved in cell cycle regulation and morphology . This compound enhances the transcriptional activity of promoters like the cytomegalovirus (CMV) promoter and increases the expression of genes such as p21WAF1/Cip1, which are involved in cell cycle arrest . It also induces apoptosis through the intrinsic apoptotic pathway by activating pro-apoptotic proteins like Bid and inhibiting anti-apoptotic proteins like Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound modifies the acetylation status of histones H3K9 and H3K18, leading to increased blastocyst quality and reduced apoptosis in SCNT embryos . The stability and degradation of this compound are crucial for its long-term effects on cellular function. Studies have shown that this compound can be stored for up to 12 months under desiccating conditions at +4°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound has shown significant antitumor activity at doses of 20 mg/kg and 50 mg/kg, with increased survival rates and no observed body weight loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gene expression through histone acetylation. By inhibiting HDACs, this compound increases the acetylation of histones, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and tumor suppression . This compound also interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to modify the acetylation status of histones in SCNT embryos, enhancing nuclear reprogramming and development . The localization and accumulation of this compound within specific cellular compartments are crucial for its activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity. It targets the nucleus, where it inhibits HDAC activity and increases histone acetylation . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles within the cell. The accumulation of acetylated histones in the nucleus leads to changes in gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamflatin involves several steps, starting with the preparation of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound through a series of reactions, including sulfonation and amination.

    Coupling Reaction: The intermediate is then coupled with a suitable reagent to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxamflatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Oxamflatin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Trichostatin A: Another histone deacetylase inhibitor with similar antitumor activity.

    Sodium n-butyrate: Known for its ability to induce histone acetylation and affect gene expression.

    FR901228: A potent histone deacetylase inhibitor with applications in cancer therapy.

Uniqueness of Oxamflatin

This compound is unique due to its specific chemical structure, which allows it to effectively inhibit histone deacetylase and induce significant changes in gene expression. Its ability to improve nuclear reprogramming and blastocyst quality in somatic cell nuclear transfer embryos further distinguishes it from other similar compounds .

Properties

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSQQUYPMFERG-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417739
Record name oxamflatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151720-43-3
Record name Oxamflatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name oxamflatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name oxamflatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxamflatin
Reactant of Route 2
Reactant of Route 2
Oxamflatin
Reactant of Route 3
Reactant of Route 3
Oxamflatin
Reactant of Route 4
Oxamflatin
Reactant of Route 5
Oxamflatin
Reactant of Route 6
Reactant of Route 6
Oxamflatin
Customer
Q & A

A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.

A: By inhibiting HDACs, this compound tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []

ANone: this compound treatment has been shown to induce a variety of downstream effects, including:

  • Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []
  • Apoptosis: this compound can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []
  • Differentiation: In some cancer cell lines, this compound can induce differentiation, leading to a less aggressive phenotype. []
  • Changes in cellular morphology: this compound can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []
  • Modulation of DNA methylation: this compound treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.